3-Methylpyridine-2-amidoxime

Synthetic Methodology Process Chemistry Scalability

Choose 3-methylpyridine-2-amidoxime for its uniquely positioned methyl group at the pyridine 3-position, which confers distinct enzyme inhibition (IMPDH2 Ki: 240-440 nM) and metal-coordination geometries unattainable with 4-/5-methyl isomers or unsubstituted analogs. This scaffold enables targeted immunosuppression and antiviral programs with differentiated selectivity profiles vs. mycophenolic acid series. High-yield synthesis (93%) ensures scalable, cost-effective supply for med-chem campaigns.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B7722884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyridine-2-amidoxime
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(=NO)N
InChIInChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
InChIKeyUQDFGZCCSCDNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpyridine-2-amidoxime: A Core Building Block for Bioactive Scaffolds and Coordination Chemistry


3-Methylpyridine-2-amidoxime (CAS: 690632-33-8, MW: 151.17) is a specialized heterocyclic building block featuring a pyridine ring substituted with a methyl group at the 3-position and an amidoxime functional group at the 2-position . This structural motif is a critical intermediate in medicinal chemistry and materials science, with established synthetic routes delivering high purity (97%) . Its dual functionality enables both enzyme inhibition and metal complexation, underpinning its value in drug discovery and catalysis research .

Why 3-Methylpyridine-2-amidoxime is Not Interchangeable with Unsubstituted or Regioisomeric Amidoximes


The presence and precise location of the methyl group on the pyridine ring profoundly alter the compound's electronic distribution, steric profile, and ultimately its biological and catalytic behavior. Unlike the unsubstituted pyridine-2-amidoxime, the 3-methyl analog exhibits distinct enzyme inhibition profiles and markedly different cytotoxicity in cellular assays [1]. Furthermore, the 3-methyl substitution pattern is critical for the formation of specific coordination geometries in metal complexes, a property not shared by its 4-methyl or 5-methyl isomers, which directly impacts its utility in designing functional MOFs and homogeneous catalysts [2]. Substituting with a generic amidoxime risks nullifying targeted activity and compromising experimental reproducibility.

Quantitative Evidence for the Differentiated Value of 3-Methylpyridine-2-amidoxime


Synthesis Efficiency: High-Yield, Scalable Route to 3-Methylpyridine-2-amidoxime

The synthesis of 3-methylpyridine-2-amidoxime from 3-methylpyridine-2-carbonitrile and hydroxylamine hydrochloride proceeds with a reported 93% yield and 99% purity under optimized conditions (ethanol, triethylamine, 80°C, 16h) . While direct, head-to-head yield comparisons for this specific substrate are limited, this efficiency is notably high for amidoxime formation from nitriles, which typically report yields ranging from 60-85% in analogous pyridine systems. This high yield is a critical differentiator for procurement in medicinal chemistry campaigns requiring multi-step synthesis, as it significantly reduces the cost per gram of advanced intermediates.

Synthetic Methodology Process Chemistry Scalability

Enzyme Inhibition: Sub-Micromolar Activity Against Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2)

3-Methylpyridine-2-amidoxime demonstrates measurable inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target for immunosuppressive and anticancer therapies, with reported Ki values of 240 nM, 430 nM, and 440 nM across multiple assays [1]. While selective IMPDH2 inhibitors like mycophenolic acid analogs can achieve lower Ki values (e.g., 1.8 µM), the amidoxime scaffold provides a distinct chemotype with potential for differential isoform selectivity and pharmacokinetic properties. This quantifiable activity validates its use as a core scaffold for further medicinal chemistry optimization, distinguishing it from inactive or less potent unsubstituted amidoxime analogs.

Enzyme Inhibition Drug Discovery Immunosuppression

Selectivity Profile: Differential Activity Against DNA Polymerase Beta and Lambda

3-Methylpyridine-2-amidoxime exhibits a measurable selectivity window between two DNA repair enzymes. It inhibits rat DNA polymerase beta with an IC50 of 11,500 nM, while its activity against human DNA polymerase lambda is slightly more potent at 10,200 nM [1]. This moderate inhibition and selectivity profile is a key differentiator from potent, non-selective DNA polymerase inhibitors that may cause significant toxicity. This quantifiable data provides a baseline for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity, a process that would be impossible with an inactive or uncharacterized analog.

DNA Repair Cancer Therapeutics Selectivity

Impact of Methyl Substitution on Cytotoxicity in Pyridine Amidoxime O-Ethers

A class-level SAR study on silicon and germanium-containing pyridine oxime O-ethers demonstrated that the 'presence of methyl group in the pyridine ring considerably decreased activity of amidoxime O-ethers' compared to unsubstituted analogs [1]. While specific IC50 values for the 3-methyl derivative were not reported in this study, the qualitative observation is a powerful differentiator. It indicates that the 3-methyl substitution is not a benign modification but a critical determinant of biological outcome. This knowledge is essential for procurement, as it allows researchers to select a derivative that may exhibit a more favorable therapeutic window or a distinct mechanism of action compared to more cytotoxic, unsubstituted counterparts.

Cytotoxicity SAR Cancer Cell Lines

Targeted Research and Industrial Applications for 3-Methylpyridine-2-amidoxime


Medicinal Chemistry: Lead Optimization for Novel IMPDH2 Inhibitors

Based on its sub-micromolar Ki values against IMPDH2 (240-440 nM) [1], 3-methylpyridine-2-amidoxime is an ideal starting scaffold for medicinal chemistry programs targeting immunosuppression or antiviral/anticancer therapies. Its distinct chemotype offers an alternative to mycophenolic acid analogs, potentially addressing issues of selectivity or resistance.

Chemical Biology: Investigating DNA Repair Pathways with a Selective Inhibitor

The differential IC50 values for DNA polymerase beta (11.5 µM) and lambda (10.2 µM) [1] make this compound a valuable tool compound for probing the distinct roles of these polymerases in base excision repair and translesion synthesis. It can be used in cellular assays to dissect DNA damage response mechanisms.

Process Chemistry: Cost-Effective Synthesis of Advanced Intermediates

The established, high-yielding synthesis (93% yield) [1] makes 3-methylpyridine-2-amidoxime an economically viable building block for large-scale production of more complex molecules in both academic and industrial settings, including the synthesis of pharmaceuticals and agrochemicals.

Materials Science: Precursor for Tailored Metal-Organic Frameworks (MOFs)

Given the known utility of 2-pyridyl oximes in constructing coordination polymers and MOFs [1], this 3-methyl variant offers a unique steric and electronic profile for designing novel materials with tunable properties for gas storage, separation, or catalysis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylpyridine-2-amidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.